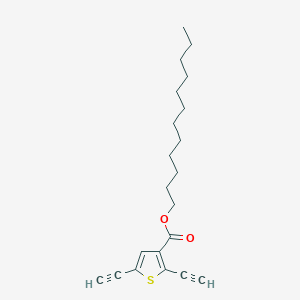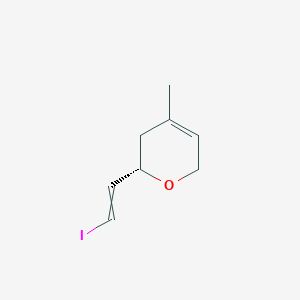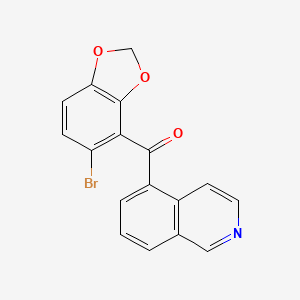
2-Amino-2-(4-methoxyphenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-methoxyphenyl)butan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane chain, with a methoxyphenyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxyphenyl)butan-1-ol can be achieved through several methods. One common approach involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the reaction of primary amines with aldehydes or ketones, followed by reduction .
Industrial Production Methods
For industrial production, a dual catalyst system comprising cobalt and nickel oxide (Co-NiO) can be employed. This method involves dissolving 1-cyano-(4-methoxyphenyl)methylcyclohexanol in an organic solvent, followed by hydrogenation under controlled pressure and temperature conditions . The reaction is then quenched with concentrated hydrochloric acid, and the product is crystallized and purified.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-2-(4-methoxyphenyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as sphingosine kinase-2, affecting various cellular processes . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
2-Amino-2-(4-methoxyphenyl)butan-1-ol can be compared with other similar compounds, such as:
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(4-Methoxyphenyl)-1-butanol
These compounds share structural similarities but differ in their functional groups and specific applications. For example, 4-(4-Methoxyphenyl)-1-butanol is used in the synthesis of dyes and pharmaceuticals, while 2-Methoxy-5-((phenylamino)methyl)phenol is utilized in the production of agrochemicals .
Propiedades
Número CAS |
756440-42-3 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-amino-2-(4-methoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7,13H,3,8,12H2,1-2H3 |
Clave InChI |
HMFXOGQANAQNDI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(C1=CC=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)


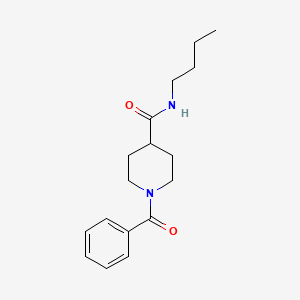
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)

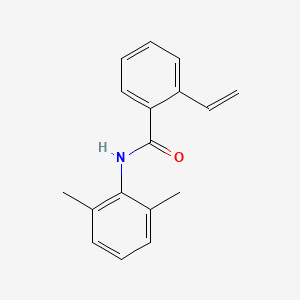

![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
